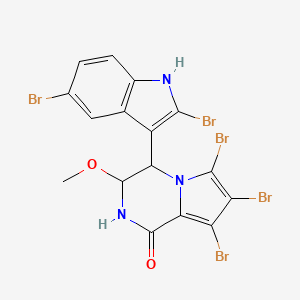![molecular formula C8H16O3S B1474459 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol CAS No. 1933446-29-7](/img/structure/B1474459.png)
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
Vue d'ensemble
Description
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol, or 3-HCP, is a compound found in nature that has a wide range of applications in biochemistry and physiology. It is a highly versatile compound, with unique properties that make it ideal for use in a variety of scientific research applications. 3-HCP is a natural product and is derived from the essential amino acid cysteine. It is a cyclic sulfanyl compound with a hydroxyl group at the C-2 position, and a propane-1,2-diol backbone. It has been studied extensively for its potential in drug development and its ability to act as a chaperone in protein folding.
Applications De Recherche Scientifique
Bioproduction and Downstream Processing
Biologically produced diols, such as 1,3-propanediol, have garnered attention for their applications in producing environmentally friendly chemicals from renewable sources. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the challenges and perspectives in downstream processing of biologically produced diols, emphasizing the need for efficient recovery and purification methods due to their significant cost impact. This research could be relevant for understanding the purification and application of similar compounds like the one (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Processes
The conversion of glycerol to 1,3-propanediol, a process that may parallel the conversion pathways of similar diols, was reviewed by Alisson Dias da Silva Ruy et al. (2020). This paper discusses the role of heterogeneous catalysts in enhancing process efficiency, which could offer insights into the catalytic applications of related compounds (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Material Applications
The synthesis and applications of carbofunctional sulfur-containing organosilicon compounds reviewed by N. Vlasova, M. S. Sorokin, and E. Oborina (2017) cover a range of potential uses from rubber compositions to sorbents for metals. This suggests that compounds with sulfur functionalities may find use in various environmental and material science applications (N. Vlasova, M. S. Sorokin, & E. Oborina, 2017).
Safety and Toxicity of Chemical Compounds
The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Boyan Gao et al. (2019) discusses the safety concerns and toxicological effects of these compounds. While not directly related to the compound , this review underscores the importance of understanding the health and environmental impacts of chemical compounds, which could be pertinent for new compounds being introduced into various applications (Boyan Gao et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(1R,2R)-2-hydroxycyclopentyl]sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c9-4-6(10)5-12-8-3-1-2-7(8)11/h6-11H,1-5H2/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZNRNWCBXKIY-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



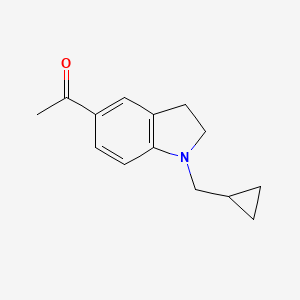
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
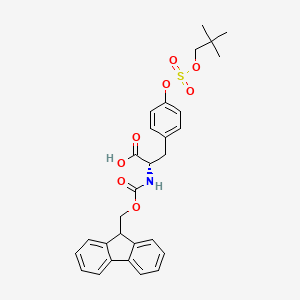

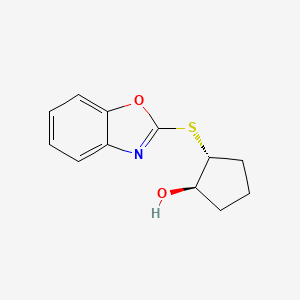
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)


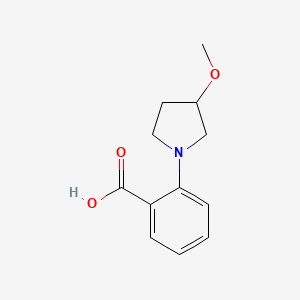



![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)
